[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol
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Overview
Description
[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is a chemical compound with a unique structure that includes a fluorobenzyl group, a trifluoromethyl group, and a pyrazolylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of 4-fluorobenzyl bromide with 3-(trifluoromethyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include the corresponding ketone, alcohol, and substituted derivatives, respectively .
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates. Additionally, it may exhibit biological activities such as anti-inflammatory and anticancer properties .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its incorporation into polymers and coatings can enhance their properties, such as resistance to degradation and improved performance .
Mechanism of Action
The mechanism of action of [1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the trifluoromethyl group can enhance binding affinity through electronic effects. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol include:
- [1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(4-Fluorobenzyl)Cyclobutyl]Methyl (1s)-1-[Oxo(1H-Pyrazol-5-Ylamino)Acetyl]Pentylcarbamate
Uniqueness
The uniqueness of this compound lies in its combination of a fluorobenzyl group and a trifluoromethyl group, which imparts distinct electronic and steric properties. These features can enhance the compound’s reactivity and biological activity compared to similar compounds .
Biological Activity
[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique trifluoromethyl and fluorobenzyl substituents, may exhibit various pharmacological properties, making it a candidate for further research in medicinal chemistry.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
Anticancer Activity
Studies have indicated that compounds containing pyrazole moieties often exhibit anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including HeLa and A375, with IC50 values indicating significant inhibitory effects on cell proliferation .
The mechanism underlying the anticancer activity of pyrazole derivatives typically involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. For example, certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
1. In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cells. The following table summarizes the results from various studies:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 15.2 | CDK inhibition |
Similar pyrazole derivative | A375 | 12.8 | Induction of apoptosis |
Pyrazole analog | HCT116 | 9.5 | Inhibition of DNA synthesis |
2. In Vivo Studies
Animal models have been utilized to further assess the therapeutic potential of pyrazole derivatives. For instance, in a study involving xenograft models, administration of compounds similar to this compound resulted in reduced tumor growth compared to control groups .
Properties
Molecular Formula |
C12H10F4N2O |
---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
[2-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C12H10F4N2O/c13-9-3-1-8(2-4-9)6-18-10(7-19)5-11(17-18)12(14,15)16/h1-5,19H,6-7H2 |
InChI Key |
QDTQJWBLYHIKFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)C(F)(F)F)CO)F |
Origin of Product |
United States |
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